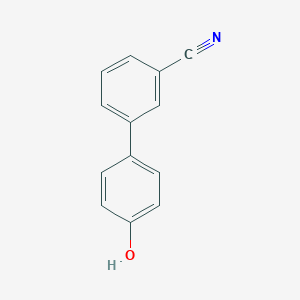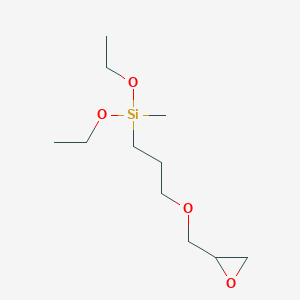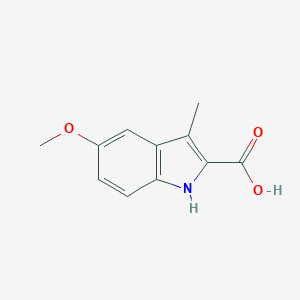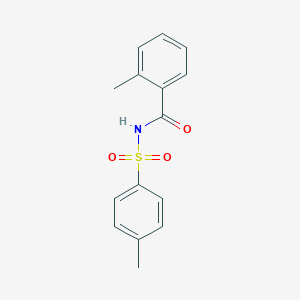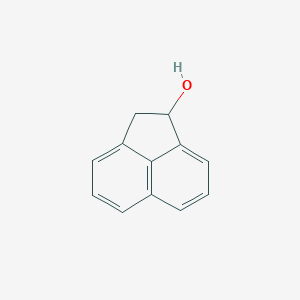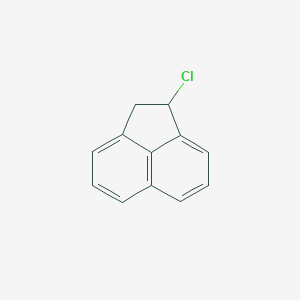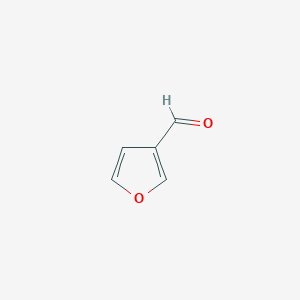
3-Furaldehyde
Vue d'ensemble
Description
3-Furaldehyde, also known as furfural, is an organic compound derived from agricultural byproducts like corncobs, oat, wheat bran, and sawdust. It is a heterocyclic aldehyde, with a furan ring bearing an aldehyde group. This compound is of significant interest due to its applications in various chemical syntheses and its role as a precursor to other furan derivatives.
Synthesis Analysis
The synthesis of 3-furaldehyde derivatives has been explored in several studies. For instance, a novel series of tetra-substituted furan[3,2-b]pyrroles was synthesized from a simple furaldehyde, showcasing the versatility of 3-furaldehyde as a starting material for complex organic compounds . Additionally, 5-pyridyl- and 5-aryl-2-furaldehydes were prepared from furaldehyde diethyl acetal through a multi-step process involving palladium-catalyzed cross-coupling with triorganozincates . A general approach to 5-substitution of 3-furaldehydes was also reported, demonstrating the conversion of 3-furaldehyde into various disubstituted furans .
Molecular Structure Analysis
The molecular structure of 3-furaldehyde has been studied using various spectroscopic methods. For example, the structural and spectral studies of nickel(II), copper(II), and cadmium(II) complexes of 3-furaldehyde thiosemicarbazone revealed how the metal ions coordinate with the sulfur atom and the azomethine nitrogen atom of the ligand . In another study, the photoisomerization and photochemistry of matrix-isolated 3-furaldehyde were investigated, identifying two conformers with trans and cis orientations of the O=C-C=C dihedral angle .
Chemical Reactions Analysis
3-Furaldehyde participates in a variety of chemical reactions. It has been used in the synthesis of 3,5-bis(acrylaldehyde) BODIPY, which exhibited selective detection of cysteine and homocysteine in living cells . Reactions with hippuric acid led to the formation of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, with the reactivity of various furan-2-carboxaldehyde derivatives being discussed . The photochemical reaction of aldehydes with furans resulted in the synthesis of substituted oxetanes, highlighting the reactivity of 3-furaldehyde under photochemical conditions10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-furaldehyde are influenced by its aldehyde group and furan ring. Its thermal decomposition mechanisms were elucidated in a study where furfural underwent unimolecular decomposition to furan and CO at high temperatures . The reactivity of 3-furaldehyde with 4-hydroxy-5-methyl-3(2H)-furanone was reinvestigated, leading to the isolation of novel compounds and providing insights into the Maillard reaction . These studies contribute to a deeper understanding of the stability, reactivity, and decomposition pathways of 3-furaldehyde and its derivatives.
Applications De Recherche Scientifique
Photochemistry and Conformation Studies
3-Furaldehyde (3FA) has been a subject of interest in photochemistry, specifically in studies of photoisomerization. Research conducted by Kuş, Reva, and Fausto (2010) explored the photoisomerization and photochemistry of 3FA isolated in an argon matrix. Their study provided insights into the molecule's conformers and their relative stabilities, as well as the effects of UV irradiation, which led to partial isomerization and decarbonylation of the compound (Kuş, Reva, & Fausto, 2010).
Applications in Honey Analysis
3-Furaldehyde has been identified as a component in honey. Spano et al. (2009) developed a direct RP-HPLC method for determining various furanic aldehydes and acids, including 3-furaldehyde, in honey. This method facilitates the analysis of honey samples of different ages, botanical, and geographical origins (Spano et al., 2009).
Catalytic Oxidation Studies
Carlini et al. (2005) investigated the selective oxidation of 5-hydroxymethyl-2-furaldehyde (HMF) to furan-2,5-dicarboxaldehyde, considering different conditions and catalysts. This research is significant for understanding the oxidation processes of furanic compounds, including derivatives of 3-furaldehyde (Carlini et al., 2005).
Structural and Spectral Studies
The structural and spectral properties of compounds derived from 3-furaldehyde have been a topic of interest. Jouad et al. (2002) studied thiosemicarbazones derived from 3-furaldehyde, analyzing their structures and spectral characteristics. This research provides valuable information on the chemical properties and potential applications of 3-furaldehyde derivatives (Jouad et al., 2002).
Synthesis and Chemical Reactions
Gauthier et al. (2002) explored the synthesis of 5-pyridyl-2-furaldehydes using a palladium-catalyzed cross-coupling procedure. This study contributes to the development of synthetic methods involving 3-furaldehyde and its derivatives (Gauthier et al., 2002).
Gas Adsorption and Organic Vapor Applications
Li et al. (2016) demonstrated the use of furfural, including 3-furaldehyde, in the synthesis of microporous polyaminals. These materials show promise in the adsorption of gases and toxic organic vapors, highlighting an industrial application of 3-furaldehyde (Li et al., 2016).
Substitution and Transformation Studies
Lee et al. (1992) reported on the conversion of 3-furaldehyde into various substituted furans, contributing to the understanding of furan chemistry and potential applications in synthesis and industrial processes (Lee et al., 1992).
Safety And Hazards
3-Furaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs are the respiratory system .
Propriétés
IUPAC Name |
furan-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSIHIBYRHSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198076 | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.33 [mmHg] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Furaldehyde | |
CAS RN |
498-60-2 | |
| Record name | 3-Furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FURANCARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POB632X444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
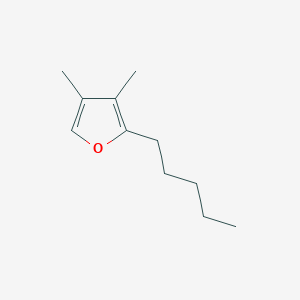
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
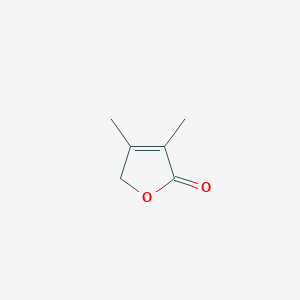
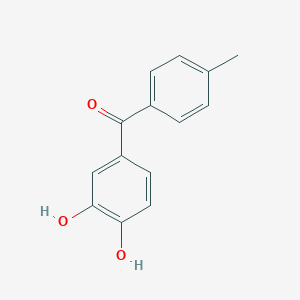
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

